![molecular formula C45H38F3O5P2PdS+3 B13094306 [Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)
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Overview
Description
The compound [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© is a palladium complex featuring the chiral ligand ®-(+)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and water. This compound is often used in asymmetric catalysis due to its ability to induce chirality in the products of chemical reactions. The triflate (OTf) counterions help to stabilize the complex and enhance its solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© typically involves the reaction of palladium(II) acetate with ®-(+)-BINAP in the presence of triflic acid. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation of the palladium complex. The resulting product is purified by recrystallization or chromatography to obtain the desired complex in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the highest quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: undergoes various types of reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, facilitating different catalytic cycles.
Reduction: The complex can be reduced back to palladium(0), which is active in many catalytic processes.
Substitution: Ligands in the complex can be substituted with other ligands, altering its reactivity and selectivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Such as potassium carbonate or sodium hydroxide, which can deprotonate ligands and facilitate substitution reactions.
Oxidants: Such as oxygen or hydrogen peroxide, which can oxidize the palladium center.
Reductants: Such as hydrogen gas or sodium borohydride, which can reduce the palladium center.
Major Products
The major products formed from reactions involving [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© depend on the specific reaction conditions and substrates used. In asymmetric catalysis, the products are often chiral molecules with high enantiomeric excess .
Scientific Research Applications
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in asymmetric hydrogenation, cross-coupling reactions, and other transformations to produce chiral molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism by which [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© exerts its effects involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The substrate undergoes oxidative addition to the palladium center, increasing its oxidation state.
Transmetalation: The substrate is transferred to another ligand, often facilitated by a base or nucleophile.
Reductive Elimination: The product is released from the palladium center, regenerating the active catalyst.
Comparison with Similar Compounds
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: is unique due to its chiral ligand and high catalytic activity. Similar compounds include:
Palladium on carbon (Pd/C): Used in hydrogenation and coupling reactions but lacks the chiral induction of BINAP complexes.
Palladium(II) acetate: A common precursor in palladium catalysis but requires additional ligands for specific reactions.
Palladium(0) complexes: Active in various catalytic cycles but may lack the stability and selectivity of the BINAP complex.
These comparisons highlight the unique properties and advantages of [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© in asymmetric catalysis and other applications.
Properties
Molecular Formula |
C45H38F3O5P2PdS+3 |
---|---|
Molecular Weight |
916.2 g/mol |
IUPAC Name |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;palladium(2+);trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/C44H32P2.CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2-1(3,4)8(5,6)7;;;/h1-32H;(H,5,6,7);2*1H2;/q;;;;+2/p+1 |
InChI Key |
GDGALXFBVSPUDD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2] |
Origin of Product |
United States |
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